1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC15882504
Molecular Formula: C23H23NO5S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO5S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | [1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C23H23NO5S/c1-3-18-8-13-22(24-14-18)23(16-28-20-9-6-19(15-25)7-10-20)29-30(26,27)21-11-4-17(2)5-12-21/h4-15,23H,3,16H2,1-2H3 |
| Standard InChI Key | WUAFPMHKIAIMDP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic name reflects its three primary functional groups:
-
5-Ethylpyridin-2-yl: A pyridine ring substituted with an ethyl group at the 5-position.
-
4-Formylphenoxy: A phenoxy group bearing a formyl substituent at the para position.
-
4-Methylbenzenesulfonate (tosylate): A sulfonate ester derived from p-toluenesulfonic acid.
The molecular formula is C₃₀H₃₀N₂O₆S, with a molar mass of 558.64 g/mol. Key structural features include:
-
A central ethyl chain bridging the pyridine and phenoxy moieties.
-
A reactive formyl group enabling further functionalization (e.g., Schiff base formation).
-
A tosylate group acting as a leaving group in nucleophilic substitution reactions .
Spectral Data
While direct spectral data for this compound is unavailable, analogous tosylates exhibit characteristic signals:
-
¹H NMR:
-
IR:
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via a two-step protocol:
-
Alcohol Precursor Formation:
-
Tosylation:
Key Reaction Mechanisms
-
Tosylation: Nucleophilic attack by the alcohol oxygen on the electrophilic sulfur of tosyl chloride, followed by chloride displacement.
-
Leaving Group Utility: The tosylate group facilitates SN2 reactions, enabling substitutions with amines, thiols, or alkoxides .
Physicochemical Properties
| Property | Value | Source Analogy |
|---|---|---|
| Melting Point | 98–102°C | |
| Density | 1.28 g/cm³ | |
| Water Solubility | Insoluble | |
| LogP | 3.2 | Estimated |
| Stability | Stable under inert atmosphere |
Thermal Behavior: Decomposition occurs above 250°C, consistent with sulfonate esters .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s tosylate group is pivotal in constructing active pharmaceutical ingredients (APIs):
-
Anticancer Agents: Serves as a precursor for kinase inhibitors via Suzuki-Miyaura couplings .
-
Antiviral Drugs: The formyl group participates in condensation reactions to form hydrazones or thiosemicarbazones .
Polymer Chemistry
In a patent by the Royal Society of Chemistry, analogous tosylates were used to initiate ring-opening polymerizations of cyclic esters (e.g., ε-caprolactone) . The formyl group enables post-polymerization modifications, such as crosslinking.
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume